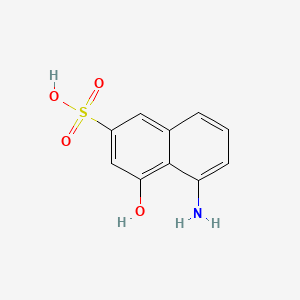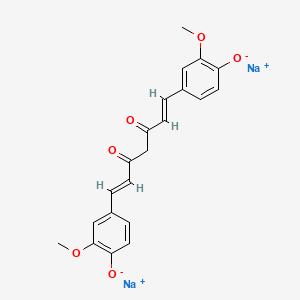
Tin-bromine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromostannane can be synthesized through several methods. One common approach involves the reaction of stannane (SnH₄) with bromine (Br₂) under controlled conditions. This reaction typically requires a solvent such as carbon disulfide (CS₂) and is carried out at elevated temperatures to facilitate the formation of bromostannane.
Another method involves the reaction of stannanols with magnesium dibromide (MgBr₂). In this process, the hydroxyl group of the stannanol is exchanged for a bromine atom, resulting in the formation of bromostannane .
Industrial Production Methods
Industrial production of bromostannane often involves large-scale reactions using stannane and bromine. The reaction is conducted in specialized reactors designed to handle the reactive nature of the chemicals involved. The process is optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bromostannane undergoes various chemical reactions, including:
Oxidation: Bromostannane can be oxidized to form tin oxides and other tin-containing compounds.
Reduction: It can be reduced to form stannane and other lower oxidation state tin compounds.
Substitution: Bromostannane can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Tin oxides (SnO₂) and other tin compounds.
Reduction: Stannane (SnH₄) and related compounds.
Substitution: Various organotin compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Bromostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Bromostannane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of bromostannane compounds in drug development and delivery systems.
Industry: Bromostannane is used in the production of polymers, coatings, and other materials where tin compounds are required.
Mécanisme D'action
The mechanism by which bromostannane exerts its effects involves its ability to form stable bonds with various organic and inorganic molecules. The tin atom in bromostannane can coordinate with different ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorostannane (SnH₃Cl): Similar to bromostannane but with a chlorine atom instead of bromine.
Iodostannane (SnH₃I): Contains an iodine atom in place of bromine.
Fluorostannane (SnH₃F): Features a fluorine atom instead of bromine.
Uniqueness of Bromostannane
Bromostannane is unique due to its specific reactivity and stability compared to other halogenated stannanes. The bromine atom provides a balance between reactivity and stability, making bromostannane a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
BrSn |
|---|---|
Poids moléculaire |
198.61 g/mol |
Nom IUPAC |
bromotin |
InChI |
InChI=1S/BrH.Sn/h1H;/q;+1/p-1 |
Clé InChI |
BTHOBAVISFLLOH-UHFFFAOYSA-M |
SMILES canonique |
Br[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




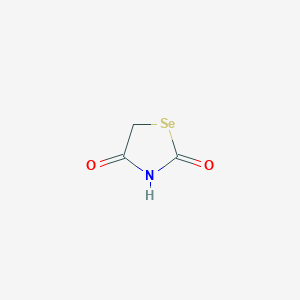
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
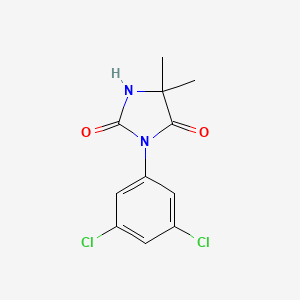
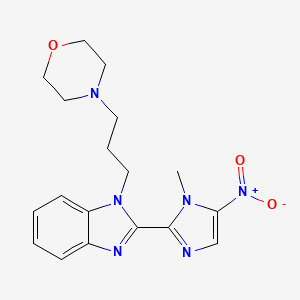
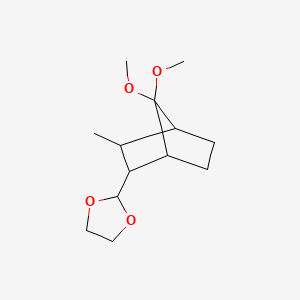
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)

